molecular formula C6H4BrClN2O2 B1293189 4-Bromo-3-chloro-2-nitroaniline CAS No. 1000573-99-8

4-Bromo-3-chloro-2-nitroaniline

Cat. No.: B1293189
CAS No.: 1000573-99-8
M. Wt: 251.46 g/mol
InChI Key: CQFJUGCVNFUHRZ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-nitroaniline is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its yellow to orange crystalline appearance and is soluble in various organic solvents such as ethanol, methanol, and dimethylformamide .

Mechanism of Action

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure and the presence of functional groups .

Mode of Action

The mode of action of 4-Bromo-3-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by the conversion of the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning it influences the position of the subsequent substitution on the benzene ring . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different metabolites .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . It is an inhibitor of CYP2C19 and CYP2C9, which are important enzymes involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.37 (iLOGP), indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other substances that can interact with it or alter its pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-chloro-2-nitroaniline involves the nitration of 4-bromo-3-chloroaniline. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitroaniline: Lacks the chlorine atom.

Uniqueness

The combination of these substituents allows for more diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-bromo-3-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFJUGCVNFUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650251
Record name 4-Bromo-3-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-99-8
Record name 4-Bromo-3-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chloro-2-nitroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chloro-2-nitro aniline (5.0 g, 28.97 mmol) and NBS (5.42 g, 30.42 mmol) were combined in THF (200 mL) and stirred at rt for 15 h. Concentration and purification (SiO2, EtOAc/hexanes) afforded the title compound (0.84 g): 1HNMR (400 MHz, CDCl3) δ 7.46 (d, J=8.9 Hz, 1H), 6.63 (d, J=8.9 Hz, 1H), 4.7 (s, 2H); MS (ESI) m/z 253 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Chloro-2-nitroaniline (5.00 g, 29.0 mmol) was dissolved in glacial acetic acid (258 mL). N-Bromosuccinimide (5.06 g, 28.4 mmol) was added and the resulting mixture was refluxed for 1 hour. The reaction was cooled to room temperature and poured into water to give a precipitate that was filtered, rinsed with water and dried to constant weight to give the title compound (4.78 g, 67%). 1H NMR (400 MHz, CDCL3) δ ppm 7.46 (d, J=9.0, 1H), 6.64 (d, J=9.0, 1H), 4.74 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
258 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

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